Mercuric cyanide
Overview
Description
Mercuric cyanide, also known as mercury(II) cyanide, is a highly toxic compound composed of mercury and cyanide. It appears as a colorless crystalline solid or white powder and is odorless. This compound is highly soluble in polar solvents such as water, alcohol, and ammonia, but it is slightly soluble in ether and insoluble in benzene and other hydrophobic solvents .
Mechanism of Action
Target of Action
Mercuric cyanide, also known as Mercury (II) cyanide, is a poisonous compound of mercury and cyanide . The primary targets of this compound are the sulfhydryl groups of renal enzymes and sodium carriers . These targets play a crucial role in energy generation for sodium transport and the transportation system itself .
Mode of Action
This compound interacts with its targets by forming a firm attachment with the sulfhydryl group of a renal enzyme or a sodium carrier . This interaction disrupts the normal functioning of these targets, leading to the failure of the sodium transporting system .
Biochemical Pathways
This compound affects the biochemical pathways involved in energy generation for sodium transport . The disruption of these pathways leads to downstream effects such as the failure of the sodium transporting system . Additionally, mercury and cyanide form this compound complexes that are held together with a strong, covalent Hg-carbon bond . These toxic complexes are proposed to be prevalent in terrestrial and aquatic environments around mining sites .
Pharmacokinetics
This compound is highly soluble in polar solvents such as water, alcohol, and ammonia; slightly soluble in ether; and insoluble in benzene and other hydrophobic solvents . This solubility profile impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and therefore its bioavailability.
Result of Action
The action of this compound results in a range of detrimental cellular changes. It binds with the sulfhydryl and selenohydryl groups on albumin present in the plasma, disrupting receptors, and intracellular signals . It induces the production of free radicals and alters cellular redox potential . Additionally, it can disrupt cellular signaling pathways, involved in cell growth, differentiation, and apoptosis . Its permeability across the blood–brain barrier makes it severely neurotoxic .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound’s toxicity can increase in mining regions that introduce cyanidation as a mercury-free alternative in artisanal and small-scale gold mining communities . Furthermore, the compound’s action can be influenced by its physical state and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
Mercuric cyanide interacts with various biomolecules, primarily through its affinity for thiol or sulfhydryl groups of proteins . This binding can disrupt many metabolic pathways and physiological processes .
Cellular Effects
This compound can have detrimental effects on various types of cells. Long-term exposure to mercury, a component of this compound, can damage the nervous system causing tremors, spasms, memory loss, hallucinations, severe sadness, and increased excitability . Alterations in the histopathology and cytology are the initial indications of stress upon mercury toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves the high-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins . This binding can promote oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, mercury-cyanide complexes form when tailings contaminated with mercury are exposed to cyanide . These complexes are highly mobile in the environment .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, the acute lethal dosage of hydrogen cyanide, a component of this compound, in most animal species is 2 mg/kg .
Metabolic Pathways
This compound can disrupt various metabolic pathways. It alters the biology of the cell by disrupting many metabolic pathways and different physiological processes .
Transport and Distribution
Mercuric ions, a component of this compound, are taken up by and accumulate in numerous organs, including the brain, intestine, kidney, liver, and placenta . This transport and distribution within cells and tissues are facilitated by transmembrane proteins that mediate the transport of Hg2+ and its derivatives into and out of the cell .
Subcellular Localization
Mercury, a component of this compound, is known to permeate across the blood-brain barrier, making it severely neurotoxic
Preparation Methods
Synthetic Routes and Reaction Conditions: Mercuric cyanide can be synthesized through several methods:
- Mercuric oxide reacts with aqueous hydrogen cyanide to form this compound and water:
Reaction with Hydrogen Cyanide: HgO+2HCN→Hg(CN)2+H2O
Reaction with Prussian Blue: Mixing mercuric oxide with finely powdered Prussian blue also yields this compound.
Treating mercuric sulfate with potassium ferrocyanide in water produces this compound along with potassium sulfate and ferrous sulfate:Reaction with Potassium Ferrocyanide: K4Fe(CN)6+3HgSO4→3Hg(CN)2+2K2SO4+FeSO4
Properties
IUPAC Name |
dicyanomercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Hg/c2*1-2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGYCXFLEQVDJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[Hg]C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Hg(CN)2, C2HgN2 | |
Record name | MERCURIC CYANIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060457 | |
Record name | Mercuric cyanide | |
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Molecular Weight |
252.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercuric cyanide appears as odorless tetragonal crystals or white powder. Toxic by inhalation (dust, and the hydrogen cyanide from decomposition) and by ingestion. Toxic oxides of nitrogen are produced in fires., Colorless to white powder that darkens with light exposure; [Merck Index] Soluble in cold water (9.3 g/100 ml); [Sullivan, p. 707] | |
Record name | MERCURIC CYANIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Mercury(II) cyanide | |
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Boiling Point |
Decomposes | |
Record name | MERCURIC CYANIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1209 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
1 g/13 ml water; 1 g/2 ml boiling water, 1 g /13 ml alcohol; 1 g/4 ml methanol, Slightly soluble in ether., 9.3 G SOL IN 100 ML WATER @ 14 °C, For more Solubility (Complete) data for MERCURIC CYANIDE (8 total), please visit the HSDB record page. | |
Record name | MERCURIC CYANIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1209 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.00 g/cu cm @ 20 °C | |
Record name | MERCURIC CYANIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3829 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MERCURIC CYANIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1209 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
CYANIDE HAS VERY HIGH AFFINITY FOR IRON IN FERRINC STATE. WHEN ABSORBED /CYANIDE/ ... REACTS READILY WITH ... IRON OF CYTOCHROME OXIDASE IN MITOCHONDRIA; CELLULAR RESPIRATION IS THUS INHIBITED & CYTOTOXIC HYPOXIA RESULTS. SINCE UTILIZATION OF OXYGEN IS BLOCKED, VENOUS BLOOD IS OXYGENATED AND IS ALMOST AS BRIGHT RED AS ARTERIAL BLOOD. RESPIRATION IS STIMULATED BECAUSE CHEMORECEPTIVE CELLS RESPOND AS THEY DO TO DECREASED OXYGEN. A TRANSIENT STAGE OF CNS STIMULATION WITH HYPERPNEA AND HEADACHE IS OBSERVED; FINALLY THERE ARE HYPOXIC CONVULSIONS AND DEATH DUE TO RESPIRATORY ARREST. /CYANIDE/, THE CORTICAL GRAY MATTER, HIPPOCAMPUS (H1), CORPORA STRIATA, & SUBSTANTIA NIGRA ARE COMMONLY AFFECTED /BY CYANIDE/. ... CYANIDE ALSO HAS PROPENSITY FOR DAMAGING WHITE MATTER, PARTICULARLY CORPUS CALLOSUM. CYANIDE INHIBITS CYTOCHROME OXIDASE & PRODUCES CYTOTOXIC ANOXIA, BUT ALSO CAUSES HYPOTENSION THROUGH ITS EFFECTS ON HEART. /CYANIDE/, SINGLE DOSES OF CYANIDE PRODUCE ALTERATIONS IN PATTERN OF BRAIN METABOLITES CONSISTENT WITH DECR IN OXIDATIVE METABOLISM & INCR IN GLYCOLYSIS. DECR IN BRAIN GAMMA-AMINOBUTYRIC ACID ... HAVE BEEN ASCRIBED TO CYANIDE INHIBITION OF GLUTAMIC ACID DECARBOXYLASE. /CYANIDE/, The cyanide ion (CN-) forms complexes with a number of other chemicals (eg, in tissues) and has a strong affinity for cobalt. /Cyanide ion/, /CYANIDE/ ... REACTS ... WITH TRIVALENT IRON OF CYTOCHROME OXIDASE IN MITOCHONDRIA TO FORM THE CYTOCHROME OXIDASE-CN COMPLEX ... THE CYTOCHROME-OXIDASE-CN COMPLEX IS DISSOCIABLE; THE MITOCHONDRIAL ENZYME SULFURTRANSFERASE ... MEDIATES TRANSFER OF SULFUR FROM THIOSULFATE TO CYANIDE ION. THUS, THIOCYANATE IS FORMED ... KINETIC STUDIES INDICATE THAT THE CLEAVAGE OF THE THIOSULFATE SULFUR-SULFUR BOND IS THE RATE-LIMITING STEP IN THIS REACTION. RELATIVELY MINOR PATHWAYS INCL COMBINATION WITH CYSTINE TO FORM 2-IMINO-THIAZOLIDINE-4-CARBOXYLIC ACID, OXIDATION TO CARBON DIOXIDE & FORMATE, & FORMATION OF CYANOCOBALAMIN. /CYANIDE/ | |
Record name | MERCURIC CYANIDE | |
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Color/Form |
Colorless, tetragonal crystals or white powder, Transparent prisms | |
CAS No. |
592-04-1 | |
Record name | MERCURIC CYANIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3829 | |
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Record name | Mercuric cyanide | |
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Record name | Mercuric cyanide | |
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Record name | Mercury cyanide (Hg(CN)2) | |
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Record name | Mercuric cyanide | |
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Record name | Mercury dicyanide | |
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Record name | MERCURIC CYANIDE | |
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Melting Point |
Decomposes at 320 °C | |
Record name | MERCURIC CYANIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1209 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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